molecular formula C16H20N2O4 B2599362 (S)-3-(N-Boc-amino)-N-benzylsuccinimide CAS No. 706780-18-9

(S)-3-(N-Boc-amino)-N-benzylsuccinimide

Cat. No.: B2599362
CAS No.: 706780-18-9
M. Wt: 304.346
InChI Key: HSHHGIMPBSXCGK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(N-Boc-amino)-N-benzylsuccinimide is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(N-Boc-amino)-N-benzylsuccinimide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often involve stirring at room temperature for several hours to ensure complete protection of the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the reaction at lower temperatures and allow for easier separation of the product .

Scientific Research Applications

(S)-3-(N-Boc-amino)-N-benzylsuccinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(N-Boc-amino)-N-benzylsuccinimide involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHHGIMPBSXCGK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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